2,5-dichloro-N-(2,3-dichlorophenyl)benzenesulfonamide
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Overview
Description
2,5-DICHLORO-N-(2,3-DICHLOROPHENYL)BENZENE-1-SULFONAMIDE is an organic compound belonging to the class of benzenesulfonamides. These compounds are characterized by the presence of a sulfonamide group that is S-linked to a benzene ring. This compound is notable for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-DICHLORO-N-(2,3-DICHLOROPHENYL)BENZENE-1-SULFONAMIDE typically involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with 2,3-dichloroaniline. The reaction is carried out in the presence of a base, such as triethylamine, under reflux conditions. The product is then purified through recrystallization from an appropriate solvent, such as ethanol .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for large-scale operations. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,5-DICHLORO-N-(2,3-DICHLOROPHENYL)BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The sulfonamide group can be oxidized or reduced under specific conditions, leading to different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate, typically under reflux conditions.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzenesulfonamides, while oxidation and reduction can lead to sulfonic acids or amines, respectively .
Scientific Research Applications
2,5-DICHLORO-N-(2,3-DICHLOROPHENYL)BENZENE-1-SULFONAMIDE has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,5-DICHLORO-N-(2,3-DICHLOROPHENYL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2,5-DICHLORO-N-(5-CHLORO-1,3-BENZOXAZOL-2-YL)BENZENESULFONAMIDE
- 2,5-DICHLOROPHENYL ISOTHIOCYANATE
- 2,5-DICHLORONITROBENZENE
Uniqueness
Compared to similar compounds, 2,5-DICHLORO-N-(2,3-DICHLOROPHENYL)BENZENE-1-SULFONAMIDE is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C12H7Cl4NO2S |
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Molecular Weight |
371.1 g/mol |
IUPAC Name |
2,5-dichloro-N-(2,3-dichlorophenyl)benzenesulfonamide |
InChI |
InChI=1S/C12H7Cl4NO2S/c13-7-4-5-8(14)11(6-7)20(18,19)17-10-3-1-2-9(15)12(10)16/h1-6,17H |
InChI Key |
BJVGEBZUGALUMG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
Origin of Product |
United States |
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